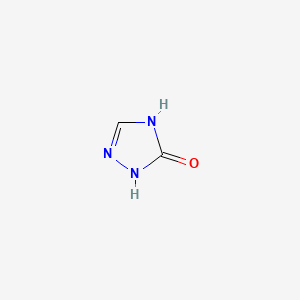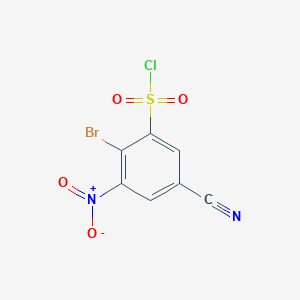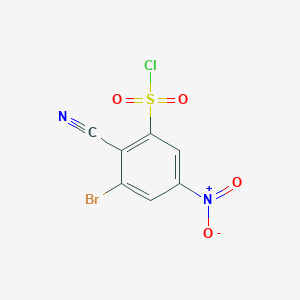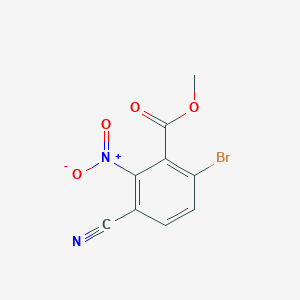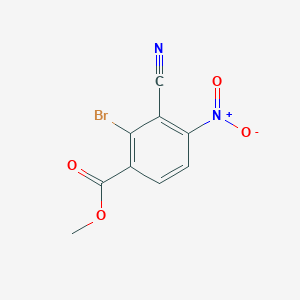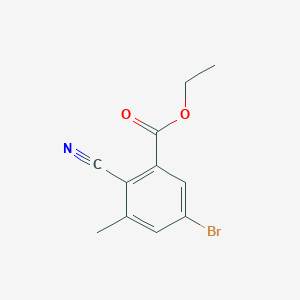![molecular formula C9H14N6O B1417253 1-amino-3-metil-1-[3-(4H-1,2,4-triazol-3-il)-1,2,4-oxadiazol-5-il]butano CAS No. 1039823-99-8](/img/structure/B1417253.png)
1-amino-3-metil-1-[3-(4H-1,2,4-triazol-3-il)-1,2,4-oxadiazol-5-il]butano
Descripción general
Descripción
The compound “3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole and a 1,2,4-oxadiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a 1,2,4-oxadiazole ring . These rings are nitrogen-rich heterocycles, which can participate in various types of chemical reactions .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos con anillos de 1,2,4-triazol y 1,3,4-oxadiazol han mostrado buenas actividades antimicrobianas contra varios microorganismos . Esto sugiere que nuestro compuesto podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Fisiología Vegetal
Los derivados de triazol se han estudiado por sus efectos en el crecimiento y la fisiología de las plantas . El compuesto en cuestión podría ser útil en la investigación agrícola para mejorar el rendimiento de los cultivos o la resistencia al estrés.
Aplicaciones Antibacterianas y Antifúngicas
Algunos compuestos de triazol exhiben prometedoras actividades antibacterianas y antifúngicas . Esto indica que nuestro compuesto también puede ser eficaz contra infecciones bacterianas y fúngicas.
Agentes Antiproliferativos
Los derivados de triazol se han evaluado como agentes antiproliferativos, que podrían inhibir el crecimiento de las células cancerosas . Por lo tanto, nuestro compuesto podría tener aplicaciones potenciales en la investigación del cáncer.
Química Farmacéutica
Los triazoles son significativos en la química farmacéutica para el desarrollo de nuevos medicamentos terapéuticos . El compuesto podría explorarse por sus propiedades farmacéuticas.
Química Verde
La síntesis de triazoles puede involucrar enfoques de química verde . Este compuesto podría sintetizarse utilizando métodos respetuosos con el medio ambiente, contribuyendo a las prácticas de química sostenible.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine is the CXCR3 receptor . This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells.
Mode of Action
The compound interacts with the CXCR3 receptor, likely through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the receptor’s activity, which can influence the immune response.
Biochemical Pathways
The interaction of the compound with the CXCR3 receptor can affect various biochemical pathways related to the immune response. These pathways can include the migration of immune cells, the release of cytokines, and the activation of immune responses . The downstream effects of these changes can include alterations in the immune response, potentially leading to changes in the body’s response to disease or infection.
Result of Action
The result of the compound’s action can include changes in the immune response, such as altered immune cell migration and activation . These changes can potentially influence the body’s response to disease or infection.
Propiedades
IUPAC Name |
3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c1-5(2)3-6(10)9-13-8(15-16-9)7-11-4-12-14-7/h4-6H,3,10H2,1-2H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVWDVKSCDBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC(=NO1)C2=NC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1039823-99-8 | |
| Record name | 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



